Stibamine Glucoside

Description

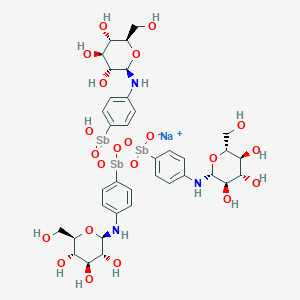

Stibamine glucoside is an amorphous powder with the molecular formula C36H49N3NaO22Sb3 . It was formerly used in the treatment of various tropical diseases such as leishmaniasis .

Chemical Reactions Analysis

While specific chemical reactions involving Stibamine glucoside are not mentioned in the available resources, it’s known that glycosides undergo various chemical reactions. For instance, acyl glucuronides and acyl glucosides, structurally-related series of metabolites, undergo degradation reactions such as intramolecular transacylation and hydrolysis .Scientific Research Applications

Chemotherapy of Leishmanial Diseases : Stibamine Glucoside has been used in the chemotherapy of leishmanial diseases. It's one of several organic antimony compounds utilized in tropical therapeutics for their antileishmanial properties (Gupta, 1953).

Increased Effectiveness with Liposome Encapsulation : Encapsulating Stibamine Glucoside in mannosylated and nonmannosylated liposomes enhances its antileishmanial effectiveness, particularly when used with mannosylated liposomes (Das et al., 1990).

Polarographic Method for Antimony Estimation : The polarographic method has been employed for the direct estimation of antimony in biological materials, including Stibamine Glucoside. This method can distinguish between tri- and pentavalent antimony, which is crucial in understanding the pharmacokinetics of organic antimonials used in tropical therapeutics (Robinson, 1961).

Inhibition of Succinoxidase by Heavy Metals : Research on the inhibition of succinoxidase by heavy metals includes Stibamine Glucoside as one of the organic antimonials studied. This research is significant for understanding the toxicological aspects of Stibamine Glucoside and related compounds (Barron & Kalnitsky, 1947).

Discovery and Therapeutic Application : Stibamine Glucoside was discovered and introduced as a therapeutic agent by Sir Upendranath Brahmachari. It is recognized as one of the most successful anti-leishmanial drugs (Napier, 1946).

Ureides of p-Aminophenylstibinic Acid : Stibamine Glucoside is one of the important derivatives of p-aminophenylstibinic acid studied for its use in treating kala-azar, a severe form of leishmaniasis. This research is crucial for understanding its chemical structure and therapeutic efficacy (Gray et al., 1931).

Sugar-Coated Liposomes for Drug Delivery : Research has been conducted on using sugar-coated liposomes for drug delivery, including Stibamine Glucoside. This novel delivery system has shown increased drug efficacy and reduced toxicity (Medda et al., 1993).

Improved Preparation Method and Antileishmanial Activity : An improved method for the preparation of Stibamine Glucoside was developed, along with an assessment of its antileishmanial activity, highlighting its significance in tropical medicine (Mahato et al., 1987).

properties

IUPAC Name |

sodium;[[hydroxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stiboryl]oxy-[4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]stibinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H16NO5.Na.H2O.6O.3Sb/c3*14-6-8-9(15)10(16)11(17)12(18-8)13-7-4-2-1-3-5-7;;;;;;;;;;;/h3*2-5,8-17H,6H2;;1H2;;;;;;;;;/q;;;+1;;;;;;;-1;;;+1/p-1/t3*8-,9-,10+,11-,12-;;;;;;;;;;;/m111.........../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZKOPZYANZEBA-PLJZAMQKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2C(C(C(C(O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)NC4C(C(C(C(O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)NC6C(C(C(C(O6)CO)O)O)O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[Sb](=O)(O)O[Sb](=O)(C3=CC=C(C=C3)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[Sb](=O)(C5=CC=C(C=C5)N[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3NaO22Sb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047845 | |

| Record name | Stibamine glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1264.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Stibamine Glucoside | |

CAS RN |

1344-34-9 | |

| Record name | Stibamine glucoside [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stibamine glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STIBAMINE GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WXW6I2Y86R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)

![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}cyclopentanamine](/img/structure/B223877.png)

![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B223879.png)

![2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol](/img/structure/B223887.png)

![{[4-(Benzyloxy)phenyl]methyl}[3-(methylamino)propyl]amine](/img/structure/B223891.png)

![N-{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B223894.png)

![2-({3-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223899.png)

![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)